1-(3-Chlorobenzyl)piperidin-4-one
Overview
Description
1-(3-Chlorobenzyl)piperidin-4-one is an organic compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 g/mol . This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a chlorobenzyl group at the 1-position and a ketone group at the 4-position makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-(3-Chlorobenzyl)piperidin-4-one typically involves the reaction of 3-chlorobenzyl chloride with piperidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidin-4-one . The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(3-Chlorobenzyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(3-Chlorobenzyl)piperidin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)piperidin-4-one is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
1-(3-Chlorobenzyl)piperidin-4-one can be compared to other similar compounds, such as:
1-(4-Chlorobenzyl)piperidin-4-one: Similar structure but with the chlorobenzyl group at the 4-position, which may result in different biological activity and chemical reactivity.
1-(3-Nitrobenzyl)piperidin-4-one: Contains a nitro group instead of a chloro group, leading to different electronic properties and reactivity.
1-(3,4-Dichlorobenzyl)piperidin-4-one: Contains two chlorine atoms, which can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]piperidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMSLXHSQYHTJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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